molecular formula C17H11F3N2O3 B2913916 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide CAS No. 1023559-26-3

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2913916
CAS No.: 1023559-26-3
M. Wt: 348.281
InChI Key: CARSEHGSJYTCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Indole-Glyoxylamide Research

Historical Development of Indolylglyoxylamides as Medicinal Scaffolds

The indolylglyoxylamide framework emerged from systematic explorations of "privileged structures" – molecular motifs capable of interacting with diverse biological targets through modular functionalization. Evans et al. first formalized this concept in 1988, identifying scaffolds amenable to structural diversification while retaining core binding capabilities. The indole nucleus, a ubiquitous component of bioactive natural products (e.g., serotonin, tryptophan), became a focal point due to its dual hydrogen-bonding capacity (via N-H) and aromatic π-system.

Da Settimo’s seminal work on central benzodiazepine receptor (BzR) ligands demonstrated the critical role of the indole N-H in receptor affinity. Subsequent studies revealed that appending a glyoxylamide group to the indole C3 position enhanced target engagement through additional hydrogen-bond donors (amide NH, keto O) and torsional flexibility. This hybrid architecture enabled simultaneous optimization of binding affinity and physicochemical properties, as exemplified by tubulin polymerization inhibitors like Indibulin (D-24851).

Significance of Trifluoromethoxy Substitution in Drug Discovery

The trifluoromethoxy (-OCF₃) group has become a cornerstone of modern medicinal chemistry due to its unique electronic and steric profile. Key attributes include:

  • Enhanced Lipophilicity : The electron-withdrawing trifluoromethyl group increases logP, improving membrane permeability.
  • Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism at the methoxy group, prolonging half-life.
  • Stereoelectronic Tuning : The -OCF₃ moiety modulates aryl ring electron density, fine-tuning interactions with hydrophobic binding pockets.

In indolylglyoxylamides, para-substituted aryl groups at the acetamide nitrogen (e.g., p-chlorophenyl in Indibulin) are common. Replacing chlorine with -OCF₃ at the meta position introduces a bulkier, more electronegative substituent, potentially altering tubulin binding kinetics or engaging novel targets like topoisomerases.

Evolution of 2-(1H-Indol-3-yl)-2-oxo-acetamides as Therapeutic Agents

Structural refinements to the 2-(1H-indol-3-yl)-2-oxo-acetamide core have followed two primary strategies:

Heterocyclic Diversification at the Acetamide Nitrogen

Early analogs featured pyridine (Indibulin) or benzyl groups, which conferred moderate solubility but limited potency. Li et al. demonstrated that replacing pyridine with isothiazole improved aqueous solubility by 3-fold while maintaining tubulin inhibition (IC₅₀ = 0.40 μM for compound 19 ). Similarly, Guggilapu et al. reported that thiazole hybrids (e.g., 20 ) achieved sub-100 nM cytotoxicity against DU145 prostate cancer cells through enhanced π-stacking interactions.

Strategic Introduction of Fluorinated Groups

Fluorine incorporation has been pivotal in overcoming multidrug resistance. Soni et al. observed that β-carboline-indolylglyoxylamide hybrids with fluorinated linkers exhibited 10-fold higher selectivity for cancer versus healthy cells. The trifluoromethoxy group in 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide builds upon these findings, potentially synergizing with the indole’s inherent affinity for ATP-binding cassette transporters.

Table 1: Comparative Bioactivity of Selected Indolylglyoxylamide Derivatives

Compound R Group Target IC₅₀/EC₅₀ Cell Line (Activity)
Indibulin 4-Pyridyl Tubulin 0.21 μM SKOV3 (Ovarian Cancer)
19 Isothiazolyl Tubulin 0.40 μM DU145 (Prostate Cancer)
20 Thiazolyl Tubulin/DNA 93 nM DU145 (Prostate Cancer)
24 β-Carboline Topoisomerase II 4.37 μM MCF7 (Breast Cancer)
User Compound 3-Trifluoromethoxyphenyl Underexplored

Note: The user compound’s biological data remain hypothetical; predicted targets include tubulin and DNA-topoisomerase complexes based on structural analogs.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-5-3-4-10(8-11)22-16(24)15(23)13-9-21-14-7-2-1-6-12(13)14/h1-9,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARSEHGSJYTCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of 1H-indole-3-carboxylic acid with trifluoromethoxyaniline under specific conditions to form the desired compound. The reaction conditions may include the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow chemistry techniques to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the trifluoromethoxy group.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced trifluoromethoxy derivatives.

  • Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide exerts its effects involves interaction with specific molecular targets. The indole ring system may bind to receptors or enzymes, leading to biological responses. The trifluoromethoxy group can enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3-(trifluoromethoxy)phenyl group distinguishes this compound from analogs with different aromatic substituents:

  • This substitution may alter binding interactions in hydrophobic pockets.
  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): The 4-fluorobenzyl group introduces moderate electron-withdrawing effects and smaller steric bulk compared to trifluoromethoxy. Fluorine’s electronegativity may enhance binding affinity in some targets but reduce lipophilicity relative to trifluoromethoxy.
  • 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide (): Replacing the oxoacetamide with a sulfonyl group increases hydrogen-bonding capacity. The trifluoromethyl group on the phenyl ring offers similar lipophilicity but lacks the oxygen atom, altering electronic distribution.
Table 1: Substituent Effects on Key Properties
Compound Substituent Electronic Effect Lipophilicity (LogP est.) Metabolic Stability
Target Compound 3-(Trifluoromethoxy) Strongly EW High (~3.5) High
N-[3-(Benzyloxy)phenyl] analog (Ev4) Benzyloxy Moderately ED Moderate (~2.8) Moderate
N-(4-Fluorobenzyl) analog (Ev16) 4-Fluorobenzyl Moderately EW Moderate (~3.0) High

Modifications to the Indole Core

Variations in the indole moiety influence steric and electronic interactions:

  • The pyrrolidinylcarbonyl group introduces a polar, hydrogen-bonding motif absent in the target compound.
  • Indibulin (1-(4-Chlorophenylmethyl)-1H-indol-3-yl-2-oxo-N-(pyridin-4-yl)acetamide) (): The 4-chlorophenylmethyl group on indole enhances hydrophobic interactions, while the pyridinyl acetamide substituent enables π-stacking.

Acetamide Chain Modifications

  • N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide (): The bulky tert-butyl and pyridinyl groups introduce steric hindrance and π-π stacking capabilities. Synthesis methods (e.g., oxalyl chloride coupling) yield 87% efficiency, suggesting similar routes for the target compound.
  • 2-Oxoindoline Derivatives (): Compounds like 2-hydroxy-N-phenyl-2-(2-oxoindolin-3-ylidene)acetamide exhibit tautomerism, which may enhance binding flexibility compared to the rigid indole-oxoacetamide scaffold.

Physicochemical and Structural Properties

  • Crystallography : The (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide () crystallizes in an orthorhombic system with hydrogen bonds stabilizing the structure. The trifluoromethoxy group in the target compound may disrupt similar packing, affecting solubility.

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This compound has been studied for its antitumor properties, especially against various human cancer cell lines.

The compound is synthesized through the condensation of 1H-indole-3-carbaldehyde with 3-(trifluoromethoxy)benzylamine, followed by acylation with acetic anhydride under reflux conditions in solvents like ethanol or methanol. The molecular structure can be represented as follows:

PropertyValue
IUPAC Name 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide
CAS Number 1022510-34-4
Molecular Weight 348.276 g/mol
Density 1.483 g/cm³ (predicted)
pKa 10.51 (predicted)

Antitumor Activity

Research indicates that derivatives of indole, including this compound, exhibit significant antitumor activity. In vitro studies have demonstrated that 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide shows cytotoxic effects against several human tumor cell lines, including:

  • HT29 (colon carcinoma)
  • PC3 (prostate carcinoma)
  • H460M (lung carcinoma)
  • MKN45 (gastric carcinoma)

In these studies, cells were treated with the compound for 144 hours, and cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity . The results indicated that the compound could inhibit cancer cell proliferation effectively.

The proposed mechanism of action for this compound involves interference with cellular pathways critical for tumor growth and survival. Specifically, it may induce apoptosis or inhibit cell cycle progression in malignant cells. The trifluoromethoxy group is thought to enhance the compound's lipophilicity and potentially improve its bioavailability and interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

  • Study on Indole Derivatives : A study focused on a series of indole-based compounds demonstrated significant tumor growth inhibition in mouse xenograft models, particularly in head and neck cancers . This suggests that compounds like 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide may have therapeutic applications in similar contexts.
  • Molecular Docking Studies : Computational studies have shown that indole derivatives can effectively bind to key proteins involved in cancer progression, such as epidermal growth factor receptors (EGFRs). This binding can lead to inhibited signaling pathways that promote tumor growth .

Q & A

Q. Basic Research Focus

  • FT-IR and FT-Raman : Used to identify vibrational modes of the indole ring (N-H stretch at ~3400 cm⁻¹), carbonyl groups (C=O at ~1680 cm⁻¹), and trifluoromethoxy C-F vibrations (~1250 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., indole H-2 at δ 7.2–7.4 ppm; trifluoromethoxy phenyl protons as a singlet at δ 7.1–7.3 ppm). ¹³C NMR confirms carbonyl carbons at ~170 ppm .
  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets model electronic properties, including HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to predict reactivity sites .

How can researchers design initial biological activity screens for this compound, and what assays are most informative?

Q. Basic Research Focus

  • Antioxidant Activity : DPPH radical scavenging and FRAP assays are standard. IC₅₀ values <50 μM indicate strong activity, attributed to the indole moiety’s electron-donating capacity .
  • Anti-inflammatory Testing : COX-2 inhibition assays (e.g., ELISA) and carrageenan-induced paw edema models in rodents. Structure-activity relationship (SAR) studies suggest the trifluoromethoxy group enhances lipophilicity, improving membrane permeability .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM. Negative controls should include unsubstituted indole analogs to isolate the role of the acetamide substituent .

What strategies are effective for resolving contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

  • Meta-Analysis : Compare assay conditions (e.g., DPPH protocol variations in radical concentration or incubation time) .
  • Structural Validation : Re-examine compound purity via HPLC-MS; impurities <1% are critical for reproducibility .
  • Molecular Dynamics (MD) Simulations : Model binding interactions with targets (e.g., COX-2) to identify conformational flexibility or solvent effects that may explain divergent results .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB ~0.3) and CYP450 inhibition risks due to the trifluoromethoxy group .
  • Solubility Enhancement : Introduce hydrophilic substituents (e.g., hydroxyl groups) at the phenyl ring’s para position without disrupting the indole-acetamide pharmacophore .
  • Free-Energy Perturbation (FEP) : Quantifies binding affinity changes for modified analogs, such as replacing trifluoromethoxy with sulfonamide groups .

What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced Research Focus

  • Steric Effects : Bulky substituents at the indole C-5 position reduce activity by hindering target binding. For example, methyl groups decrease COX-2 inhibition by ~40% compared to hydrogen .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antioxidant activity (IC₅₀ improved by 2-fold) but increase cytotoxicity .
  • Statistical Validation : Use multivariate analysis (e.g., PLS regression) to correlate descriptors (logP, polar surface area) with bioactivity data from ≥20 derivatives .

How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Catalytic Asymmetric Synthesis : Chiral ligands like BINAP in palladium-catalyzed couplings achieve enantiomeric excess (ee) >90% .
  • Continuous Flow Chemistry : Reduces side products (e.g., dimerization) by controlling residence time and temperature gradients .
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time, ensuring >98% conversion before quenching .

What are the limitations of current in vitro models for evaluating this compound’s neuroprotective potential?

Q. Advanced Research Focus

  • Blood-Brain Barrier (BBB) Models : Primary rodent endothelial cells underestimate penetration due to species-specific transporter expression. Human iPSC-derived BBB co-cultures are more predictive .
  • Oxidative Stress Assays : ROS quantification in SH-SY5Y cells may not reflect in vivo redox environments; complement with glutathione depletion models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.